molecular formula C13H12NO2P B5762553 (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol

(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol

Cat. No. B5762553
M. Wt: 245.21 g/mol
InChI Key: DUALCVAAKZCZED-UHFFFAOYSA-N
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Description

(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol, also known as ODP, is a chemical compound that has been studied for its potential applications in various fields. ODP is a phosphazene derivative with a unique structure that makes it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is not fully understood, but it is believed to be related to its unique structure. (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol contains a phosphazene backbone, which is known for its high thermal stability and chemical resistance. The presence of the methanol group in (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol may also contribute to its unique properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. However, studies have shown that (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol in lab experiments include its high thermal stability, chemical resistance, and low cytotoxicity. However, the limitations of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol include its limited solubility in water and other polar solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. One potential direction is the development of new synthetic methods for (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol that could improve its purity and yield. Another direction is the investigation of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol's potential use in catalysis and other materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol and its potential use in drug delivery and other biomedical applications.

Synthesis Methods

(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol can be synthesized through the reaction of hexachlorocyclotriphosphazene with methanol in the presence of a base such as sodium methoxide. The reaction yields (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol as a white crystalline solid with a high purity.

Scientific Research Applications

(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential applications in various scientific research fields, including materials science, drug delivery, and catalysis. Due to its unique structure, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been shown to have excellent thermal stability, which makes it a promising candidate for use in high-temperature applications. In addition, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential use as a drug delivery agent due to its ability to encapsulate and release drugs in a controlled manner.

properties

IUPAC Name

(10-oxo-5H-phenophosphazinin-10-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO2P/c15-9-17(16)12-7-3-1-5-10(12)14-11-6-2-4-8-13(11)17/h1-8,14-15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUALCVAAKZCZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10-Oxido-5,10-dihydrophenophosphazinin-10-yl)methanol

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